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Introduction: The Next Generation of Covalent
Bioconjugation
The precise, stable, and selective covalent modification of proteins is a cornerstone of modern

drug development, diagnostics, and chemical biology. From antibody-drug conjugates (ADCs)

that deliver potent cytotoxins directly to cancer cells to PET imaging agents that visualize

biological processes in real-time, the linker technology that connects a payload to a

biomolecule is critical. Traditional bioconjugation methods often target highly abundant or

highly reactive residues like lysine or cysteine, which can lead to heterogeneous products with

suboptimal properties.

A new paradigm in bioconjugation has emerged with the application of Sulfur(VI) Fluoride

Exchange (SuFEx) chemistry.[1][2] This approach utilizes aryl fluorosulfates, a class of

"clickable" electrophiles that remain remarkably stable in aqueous environments until they

encounter a specific, activating protein microenvironment.[3] This "latent reactivity" minimizes
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off-target modifications, offering a significant advantage over more indiscriminately reactive

functional groups.

This document provides a detailed technical guide on the use of 4-aminophenyl fluorosulfate

(APF) and its derivatives for the targeted bioconjugation of proteins. We will explore the

underlying mechanism, provide detailed protocols for conjugation and analysis, and discuss the

critical parameters that ensure successful and reproducible outcomes. The 4-amino group

provides a versatile and strategically important handle for the pre-attachment of a wide array of

functional payloads, making APF a powerful tool for researchers in drug discovery and beyond.

The Chemistry: Context-Dependent SuFEx
Reactivity
Mechanism of the Sulfur(VI) Fluoride Exchange (SuFEx)
Reaction
The core of the conjugation process is the SuFEx reaction, where a nucleophilic amino acid

side chain on the protein attacks the electrophilic sulfur atom of the aryl fluorosulfate. This

results in the displacement of a fluoride ion and the formation of a highly stable covalent bond

(e.g., a diaryl sulfate or a sulfamate).[3] While aryl fluorosulfates are significantly more stable

towards hydrolysis than their sulfonyl fluoride (Ar-SO₂F) counterparts, they can be "activated"

for selective reaction.[1][4]

The reaction is highly dependent on the local protein microenvironment.[4] Key factors that

facilitate this "clickable" transformation include:

Proximity and Orientation: The initial non-covalent binding of the linker-payload molecule into

a protein pocket correctly positions the fluorosulfate group for attack.

pKa Modulation: Nearby basic amino acid residues (such as arginine or lysine) can act as

general bases, deprotonating the attacking nucleophile (e.g., a tyrosine phenol) and

increasing its reactivity.

Transition-State Stabilization: Hydrogen bonding networks within the protein binding site can

stabilize the transition state of the fluoride displacement, lowering the activation energy of

the reaction.[4]
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This context-dependent reactivity means that aryl fluorosulfates are not indiscriminately

reactive; they are latent electrophiles that are "switched on" by specific protein topographies,

leading to exceptional selectivity.[5]

Caption: Mechanism of SuFEx-mediated bioconjugation.

Selectivity for Amino Acid Residues
The primary target for aryl fluorosulfate-mediated conjugation is tyrosine.[6][7][8] The phenolic

hydroxyl group, when deprotonated, is an excellent nucleophile for the SuFEx reaction.

However, the unique, context-dependent nature of the reaction allows for the selective

targeting of other nucleophilic residues if the local protein environment is favorable. These

include:

Histidine: The imidazole side chain can be a potent nucleophile.[9][10]

Lysine: The ε-amino group can react to form a stable sulfamate linkage.[4][11]

Serine: The primary alcohol can also be targeted, particularly in highly activated sites.[12]

Notably, aryl fluorosulfates demonstrate significantly less reactivity toward lysine compared to

the more promiscuous sulfonyl fluorides, and they exhibit high selectivity for histidine and

tyrosine.[9] This tunable selectivity is a powerful feature for designing highly specific

bioconjugates.

The Two-Step Bioconjugation Workflow
A key advantage of the 4-aminophenyl fluorosulfate linker is its bifunctional nature. The

workflow is conceptually divided into two parts: first, the attachment of the desired payload to

the linker's amino group, and second, the conjugation of the resulting Payload-APF construct to

the target protein.

Caption: Two-phase workflow for APF-mediated bioconjugation.

Phase 1: Synthesis of the Payload-APF Construct
The amino group of APF is a nucleophile that can be readily functionalized using standard

organic chemistry techniques. Most commonly, a payload containing a carboxylic acid is
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activated (e.g., as an NHS ester or using coupling reagents like HATU) and reacted with the 4-

amino group to form a stable amide bond. This step is performed prior to the protein reaction

and allows for the purification of the linker-payload construct.

Phase 2: Protocol for Protein Bioconjugation
This protocol describes a general method for conjugating a purified Payload-APF construct to a

target protein known to have a reactive tyrosine or other suitable nucleophile.

3.2.1 Materials and Reagents

Target Protein: e.g., Monoclonal antibody, enzyme. Should be >95% pure.

Payload-APF Construct: Purified and dissolved in a compatible organic solvent (e.g., DMSO,

DMF).

Conjugation Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.5 - 8.5. Note: The optimal pH

should be determined empirically for each specific protein, as it balances protein stability

with nucleophile reactivity.[3]

Quenching Reagent (Optional): e.g., 1 M Tris-HCl, pH 8.0.

Purification System: Size Exclusion Chromatography (SEC) column (e.g., PD-10 desalting

column or an FPLC system) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer

(LC-MS or MALDI-TOF).

3.2.2 Step-by-Step Protocol

Protein Preparation:

Prepare the target protein solution at a concentration of 1-10 mg/mL in the chosen

Conjugation Buffer.

If the protein is stored in a buffer containing primary amines (like Tris), it must be

exchanged into the Conjugation Buffer via dialysis or a desalting column.
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Reagent Preparation:

Prepare a 10-20 mM stock solution of the Payload-APF construct in 100% DMSO.

Centrifuge the stock solution at >10,000 x g for 5 minutes to pellet any undissolved

material.

Conjugation Reaction:

Warm the protein solution and the Payload-APF stock solution to room temperature.

Add the Payload-APF stock solution to the stirring protein solution to achieve a final molar

excess of 5-20 equivalents of the linker over the protein. Rationale: A molar excess drives

the reaction to completion. The optimal ratio must be determined empirically to balance

conjugation efficiency with the risk of protein precipitation or modification at multiple sites.

Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 5-10%

(v/v) to maintain protein stability.

Incubate the reaction mixture at a controlled temperature, typically between room

temperature (20-25°C) and 37°C, for 2-24 hours. The reaction can be performed with

gentle agitation (e.g., on a rotator or orbital shaker). Rationale: Higher temperatures can

increase reaction rates but may compromise protein stability. An initial optimization is

recommended.[9]

Purification of the Bioconjugate:

Following incubation, centrifuge the reaction mixture to remove any precipitated protein or

excess reagent.

Load the supernatant onto a pre-equilibrated SEC column (e.g., PD-10 for small scale, or

a Superdex/Sephadex column for larger scale).

Elute the conjugate with a suitable storage buffer (e.g., PBS pH 7.4). The protein

conjugate will typically elute in the void volume or early fractions, separated from the

smaller, unreacted Payload-APF molecules.
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Characterization and Analysis:

Drug-to-Antibody Ratio (DAR) / Degree of Labeling (DoL): Determine the concentration of

the protein (e.g., A280) and the payload (if it has a distinct chromophore). Use mass

spectrometry (LC-MS) for a precise determination of the number of attached linkers.

Purity and Integrity: Analyze the purified conjugate by SDS-PAGE to confirm the integrity

of the protein and by SEC-HPLC to assess for aggregation.

Functional Activity: Perform a relevant bioassay to confirm that the conjugation process

has not compromised the biological function of the protein (e.g., an ELISA for antibody

binding or an enzymatic assay).

Critical Parameters and Troubleshooting
Success with APF linkers requires careful control of experimental variables. The following table

summarizes key parameters and common issues.
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Parameter / Issue
Recommended Range /

Cause

Rationale & Troubleshooting

Solutions

pH 7.5 - 8.5

A slightly basic pH is required

to deprotonate the tyrosine

phenol (pKa ~10), making it

nucleophilic.[3] If conjugation

is low, consider increasing the

pH in 0.2-unit increments,

while monitoring protein

stability.

Molar Excess of Linker 5 - 20 equivalents

A low ratio may result in

incomplete conjugation. A very

high ratio can cause protein

precipitation or non-specific

interactions. Optimize this ratio

in a pilot experiment.

Low Conjugation Efficiency

Suboptimal pH; Inaccessible

target residue; Insufficient

incubation time/temp.

Confirm the target residue is

surface-accessible via

structural models. Increase

incubation time or temperature

modestly (e.g., to 37°C). Verify

the activity of the Payload-APF

stock.

Protein Aggregation

High concentration of organic

solvent; High linker

hydrophobicity; Unstable

protein.

Keep DMSO/DMF

concentration below 10%. Add

the linker stock slowly while

vortexing. Include stabilizing

excipients (e.g., arginine,

polysorbate) in the buffer if the

protein is known to be

unstable.

Heterogeneous Product Multiple reactive residues on

the protein surface.

This is an inherent property of

the protein. If a single

modification site is required,

protein engineering (site-
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directed mutagenesis) may be

necessary to remove

competing reactive residues.

Applications and Future Outlook
The unique properties of aryl fluorosulfate chemistry have positioned it as a valuable platform

for advanced biotherapeutics and research tools.

Antibody-Drug Conjugates (ADCs): The stability of the resulting linkage is highly

advantageous for ADCs, ensuring the payload remains attached until it reaches the target

cell.[13]

PET Imaging Agents: The SuFEx reaction is exceptionally well-suited for late-stage

radiolabeling with Fluorine-18, enabling the rapid synthesis of PET tracers under mild

conditions.[1][2][14]

Chemoproteomics: Aryl fluorosulfate probes are used in "inverse drug discovery" to identify

novel protein targets in complex biological systems by covalently capturing binding partners.

The continued exploration of aryl fluorosulfate linkers, including the development of novel

derivatives with tailored reactivity and solubility, promises to further expand the toolbox for

creating precisely engineered and highly effective bioconjugates.

References
Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. - Semantic Scholar.
(n.d.).

Li, S., et al. (2017). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through

Chemoselective SuFEx Reaction with a Binding-site Tyr Residue. ACS Central Science.

Available at: [Link]

Zheng, Q., et al. (2021). Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast

Late-stage Radiosynthesis. Nature Communications. Available at: [Link]

Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy To Identify Proteins That

Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates. Journal of the

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 13 Tech Support

https://api.repository.cam.ac.uk/server/api/core/bitstreams/a840981d-211d-4358-985d-ab264f6ce19d/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC8418205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11510044/
https://www.mdpi.com/1999-4923/15/12/2749
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5368301/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8276189/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2357480?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


American Chemical Society. Available at: [Link]

Dong, J., et al. (2016). The Coming of Age of Sulfur(VI) Fluoride Exchange (SuFEx) Click

Chemistry. Angewandte Chemie International Edition. Available at: [Link]

Isr. J. Chem. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for
Chemoproteomic Workflows. Israel Journal of Chemistry.
Kim, B. M., et al. (2018). Chemoselective Tyrosine Bioconjugation through Sulfate Click
Reaction. Chemistry – A European Journal.

Pellecchia, M., et al. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein

Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition. Available

at: [Link]

Jones, L. H., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal

Chemistry Letters. Available at: [Link]

An, Z., et al. (2017). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs).

Protein & Cell. Available at: [Link]

Spring, D. R., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates.

Chemical Science. Available at: [Link]

Spring, D. R., et al. (2023). Peroxide-cleavable linkers for antibody–drug conjugates.

Chemical Communications. Available at: [Link]

Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker- Payload Synthesis and

Bioconjugation towards Antibody-Drug Conjugates. Retrieved February 25, 2026, from [Link]

Causey, P. W., et al. (2023). Innovative Peptide Bioconjugation Chemistry with

Radionuclides: Beyond Classical Click Strategies. Molecules. Available at: [Link]

Pellecchia, M., et al. (2024). Covalent Targeting of Histidine Residues with Aryl

Fluorosulfates: Application to Mcl-1 BH3 Mimetics. Journal of Medicinal Chemistry. Available

at: [Link]

An, Z., & Tsuchikama, K. (2018). Linkers for antibody drug conjugates. Google Patents.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pubs.acs.org/doi/10.1021/jacs.7b08366
https://onlinelibrary.wiley.com/doi/10.1002/anie.201509040
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318357/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6047155/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5294829/
https://pubs.rsc.org/en/content/articlelanding/2020/sc/c9sc05498g
https://pubs.rsc.org/en/content/articlelanding/2023/cc/d2cc06591a
https://abzena.com/uploads/2021/04/Abzena-ADC-Linker-Payload-Poster.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10572791/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842211/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2357480?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Herman, S. (Ed.). (2011). Bioconjugation Protocols: Strategies and Methods. Humana Press.

Available at: [Link]

Shivachev, B., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of

Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules. Available at:

[Link]

Wang, N., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine,

histidine and tyrosine via SuFEx in proteins in vivo. Journal of the American Chemical

Society. Available at: [Link]

Tyrosine Conjugation Methods for Protein Labelling. (n.d.). ResearchGate. Retrieved

February 25, 2026, from [Link]

Liu, Y., et al. (2023). Fluorosulfate as a Latent Sulfate in Peptides and Proteins. ChemRxiv.

Available at: [Link]

Dong, J., et al. (2020). Biocompatible SuFEx Click Chemistry from Iminosulfur

Oxydifluorides. Angewandte Chemie International Edition. Available at: [Link]

Bioconjugation Protocols. (2004). Humana Press. Available at: [Link]

Neumaier, F., et al. (2023). Preparation of 18F-Labeled Tracers Targeting Fibroblast

Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Pharmaceuticals. Available

at: [Link]

Wang, N., et al. (2018). Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine,

Histidine, and Tyrosine via SuFEx in Proteins in Vivo. Journal of the American Chemical

Society. Available at: [Link]

Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved

by the FDA (2016–2022). Molecules. Available at: [Link]

Al-Sanea, M. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical

applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://link.springer.com/book/10.1007/978-1-61779-179-3
https://www.mdpi.com/1420-3049/28/24/8020
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6031228/
https://www.researchgate.net/figure/SuFEx-reaction-with-a-fluorosulfate-derivative-to-graft-PEG-molecules-on-proteins_fig11_354095493
https://chemrxiv.org/engage/chemrxiv/article-details/6439e6a925953682855113d0
https://onlinelibrary.wiley.com/doi/10.1002/anie.202008168
https://link.springer.com/book/10.1385/1592597902
https://www.mdpi.com/1424-8247/16/12/1730
https://pubmed.ncbi.nlm.nih.gov/29601199/
https://www.mdpi.com/1420-3049/28/16/6075
https://www.beilstein-journals.org/bjoc/articles/16/102
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2357480?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Krieger, I. V., et al. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein

Labeling: A New Addition to the Arsenal. ResearchGate. Available at: [Link]

Synthesis of 18 F-Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination. (n.d.).

ResearchGate. Retrieved February 25, 2026, from [Link]

Yang, B., et al. (2022). Synthesis and structure–activity relationships of aryl fluorosulfate-

based inhibitors as novel antitubercular agents. RSC Medicinal Chemistry. Available at: [Link]

Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances

and Matched-Pair Analyses. (n.d.). Bentham Science. Retrieved February 25, 2026, from

[Link]

Boyken, S. E., & Baker, D. (2022). Fluorinated Protein and Peptide Materials for Biomedical

Applications. International Journal of Molecular Sciences. Available at: [Link]

Li, Z., et al. (2022). Facile Automated Radiosynthesis of an Arginine Selective Bioconjugation

Reagent 4-[18F]Fluorophenylglyoxal for Developing Protein-Based PET Molecular Probes.

Molecular Pharmaceutics. Available at: [Link]

Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. (n.d.).

ResearchGate. Retrieved February 25, 2026, from [Link]

Facile Automated Radiosynthesis of an Arginine Selective Bioconjugation Reagent 4-[ 18

F]Fluorophenylglyoxal for Developing Protein-Based PET Molecular Probes. (n.d.).

ResearchGate. Retrieved February 25, 2026, from [Link]

Jackson, J. C., et al. (2007). Genetic incorporation of 4-fluorohistidine into peptides enables

selective affinity purification. Organic & Biomolecular Chemistry. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.researchgate.net/publication/342115161_Arylfluorosulfate-Based_Electrophiles_for_Covalent_Protein_Labeling_A_New_Addition_to_the_Arsenal
https://www.researchgate.net/publication/282333036_Synthesis_of_18_F-Labeled_Aryl_Fluorosulfates_via_Nucleophilic_Radiofluorination
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9379204/
https://www.benthamscience.com/journal/13/abstract/10.2174/1568026618666180329122043
https://www.mdpi.com/1422-0067/23/19/11510
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9116812/
https://www.researchgate.net/publication/325372370_Chemoselective_Tyrosine_Bioconjugation_through_Sulfate_Click_Reaction
https://www.researchgate.net/publication/367420847_Facile_Automated_Radiosynthesis_of_an_Arginine_Selective_Bioconjugation_Reagent_4-18_FFluorophenylglyoxal_for_Developing_Protein-Based_PET_Molecular_Probes
https://pubs.rsc.org/en/content/articlelanding/2007/ob/b700349g
https://www.benchchem.com/product/b2357480?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2357480?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage
Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

2. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click
Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

3. Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective
SuFEx Reaction with a Binding-site Tyr Residue - PMC [pmc.ncbi.nlm.nih.gov]

4. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

5. pubs.acs.org [pubs.acs.org]

6. semanticscholar.org [semanticscholar.org]

7. pr.ibs.re.kr [pr.ibs.re.kr]

8. researchgate.net [researchgate.net]

9. med.stanford.edu [med.stanford.edu]

10. Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1
BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

11. Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and
Tyrosine via SuFEx in Proteins in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to
the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

14. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Application Note & Protocols: Advanced Bioconjugation
Using 4-Aminophenyl Fluorosulfate Linkers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2357480/docs#application-note-protocols-advanced-
bioconjugation-using-4-aminophenyl-fluorosulfate-linkers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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